n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
Description
Properties
Molecular Formula |
C13H14IN3 |
|---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-5-1-10(2-6-13)7-15-12-3-4-12/h1-2,5-6,8-9,12,15H,3-4,7H2 |
InChI Key |
NAHIDKSUAFIPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)N3C=C(C=N3)I |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The pyrazole ring is typically synthesized by cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents under reflux conditions in acidic or neutral media. This step forms the 1H-pyrazole core, which can be selectively functionalized post-synthesis.
- Typical conditions: Hydrazine hydrate with β-ketoesters or β-diketones in acetic acid under reflux.
- Yield: 60–75% depending on substrates and conditions.
Iodination at the 4-Position of Pyrazole
Selective iodination of the pyrazole ring at the 4-position is achieved using electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Reagents: N-iodosuccinimide (NIS) in anhydrous solvents like dichloromethane or acetonitrile.
- Conditions: Room temperature to mild heating (25–50°C), reaction time 2–6 hours.
- Outcome: High regioselectivity for 4-iodopyrazole derivatives.
Benzylation of the Pyrazole Nitrogen (N-1 Position)
The N-1 benzylation is typically performed via nucleophilic substitution using 4-(chloromethyl)benzyl derivatives or benzyl halides.
- Reagents: 4-(chloromethyl)benzyl chloride or bromide.
- Base: Potassium carbonate or cesium carbonate to deprotonate the pyrazole nitrogen.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Stirring at 40–60°C for 12–24 hours.
- Yield: Moderate to good yields (50–80%) depending on purification.
Coupling with Cyclopropanamine
The final step involves coupling the benzyl-pyrazole intermediate with cyclopropanamine to form the target amine compound.
Method A: Copper-Catalyzed Ullmann-Type Coupling
Method B: Nucleophilic Substitution
- Direct nucleophilic substitution of the benzyl halide intermediate with cyclopropanamine under basic conditions.
- Requires careful control to avoid side reactions and over-alkylation.
Summary Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate, β-ketoester, acetic acid | Reflux | 4–6 hours | 60–75 | Cyclization to form pyrazole core |
| Iodination at 4-position | N-iodosuccinimide (NIS), DCM or MeCN | 25–50°C | 2–6 hours | 70–85 | Electrophilic iodination, regioselective |
| N-1 Benzylation | 4-(chloromethyl)benzyl chloride, K2CO3, DMF | 40–60°C | 12–24 h | 50–80 | Alkylation of pyrazole nitrogen |
| Coupling with cyclopropanamine | CuBr, Cs₂CO₃, DMSO (catalytic amination) | 35°C | 48 hours | ~18 | Ullmann-type coupling, requires purification |
Analytical and Purification Techniques
- Purification: Column chromatography using ethyl acetate/hexane mixtures is standard to isolate the final product with high purity.
- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm structure and purity.
Research Perspectives and Optimization Notes
- The Ullmann-type copper-catalyzed coupling step currently shows relatively low yield (~18%), suggesting room for optimization by exploring alternative catalysts, ligands, or microwave-assisted synthesis.
- Solvent choice and reaction temperature are critical to minimize side reactions and improve coupling efficiency.
- Protection/deprotection strategies may be employed if sensitive functional groups are present during synthesis.
- Scale-up considerations include continuous flow reactors to enhance reproducibility and yield.
Chemical Reactions Analysis
Types of Reactions: n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives could lead to the development of new drugs .
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in fields such as electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Trends
- Halogen Effects : Iodo-substituted derivatives exhibit lower synthetic yields and melting points compared to bromo or chloro analogs due to steric bulk and weaker bond strengths .
- Industrial Relevance : Bayer’s hydrogenation methods () highlight the scalability of N-(benzyl)cyclopropanamines for agrochemicals, though iodine substituents may necessitate process optimization.
Biological Activity
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C13H14IN3
- Molecular Weight : 339.17 g/mol
The compound features a cyclopropanamine core linked to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazole moiety. The iodine atom in the pyrazole ring is significant as it enhances biological activity and may influence pharmacokinetic properties.
Enzyme Inhibition
Research indicates that compounds containing pyrazole rings, including this compound, may act as inhibitors of specific enzymes involved in critical biological processes. Notably, these compounds have shown potential in inhibiting lysine-specific demethylase enzymes (KDMs), which are implicated in epigenetic regulation and cancer progression. KDMs play a vital role in the demethylation of lysine residues on histones, affecting gene expression and cellular function.
Interaction Studies
Studies focusing on the interaction of this compound with various biological targets have utilized techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- Molecular Docking : To predict binding modes and interactions with target proteins.
These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzyl-4-Iodo-1H-Pyrazole | C10H9IN2 | Lacks cyclopropane; simpler structure |
| Tert-butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | C13H20IN3O2 | Contains piperidine; different nitrogen heterocycle |
| N-(2-Hydroxyethyl)-3-[4-[4-(1-Pentan-3-Ylpyrazol-4-Yl)pyrazolo[1,5-a]pyrazin-6-Yl]pyrazol-1-Yl]cyclobutane | Complex structure | Incorporates multiple pyrazole units; higher complexity |
This table illustrates how the cyclopropane structure combined with a halogenated pyrazole may confer distinct pharmacological properties not found in simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have been shown to significantly inhibit the proliferation of cancer cell lines such as SW480 and HCT116. For example, a related compound demonstrated an IC50 value of 0.12 μM against HCT116 cells, indicating potent anti-cancer activity .
- Metabolic Stability : Research has indicated that certain derivatives exhibit higher metabolic stability compared to traditional chemotherapeutic agents, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between iodopyrazole intermediates and cyclopropanamine derivatives. Key steps include:
- Use of copper(I) bromide and cesium carbonate as catalysts for Ullmann-type couplings (e.g., in DMSO at 35°C for 2 days) to form the pyrazole-amine linkage .
- Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate the product, achieving yields around 17–20% .
- Optimization strategies: Adjusting solvent polarity, catalyst loading, and reaction time to improve efficiency.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., cyclopropane protons at δ ~0.5–1.5 ppm, aromatic protons from iodopyrazole at δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) with accuracy <5 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly for resolving torsional angles in the benzyl-cyclopropane moiety .
Q. How can researchers assess the compound’s inhibitory activity against lysine-specific demethylases (LSDs) or related epigenetic targets?
- Methodology :
- Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., LSD1 with H3K4me2 peptides) and monitor demethylation via fluorescence quenching .
- Cellular Assays : Test cytotoxicity and target engagement in cancer cell lines (e.g., leukemia) using Western blotting for histone methylation markers .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve challenges like twinning or low-resolution diffraction?
- Methodology :
- SHELXL Workflow : Use the TWIN/BASF commands for twinned data and apply restraints for the cyclopropane ring’s bond lengths (target: 1.52 Å) .
- High-Resolution Refinement : For datasets with resolution <1.0 Å, employ anisotropic displacement parameters and refine hydrogen positions using DFT-calculated geometries .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the iodopyrazole and cyclopropane moieties?
- Methodology :
- Substituent Variation : Replace iodine with bromine or chlorine to modulate electron-withdrawing effects and assess binding affinity via surface plasmon resonance (SPR) .
- Rigidity vs. Flexibility : Compare cyclopropane (rigid) with acyclic amines to evaluate conformational entropy’s role in target binding .
- Computational Docking : Use AutoDock Vina to predict interactions with LSD1’s active site, focusing on hydrophobic pockets accommodating the benzyl group .
Q. How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?
- Methodology :
- Orthogonal Validation : Cross-check with thermal shift assays (TSA) to confirm target engagement in cells .
- Metabolic Stability Tests : Evaluate compound stability in cell media (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
